2-(Cyclohexylmethoxy)-4-fluoroaniline
Description
2-(Cyclohexylmethoxy)-4-fluoroaniline (CAS: 473732-52-4) is a substituted aniline derivative featuring a cyclohexylmethoxy group at the 2-position and a fluorine atom at the 4-position of the aromatic ring. This compound is structurally distinct due to the bulky cyclohexylmethoxy substituent, which imparts unique physicochemical properties, including increased lipophilicity and steric hindrance compared to simpler aniline derivatives. It is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialized polymers .
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNOJXWJIPYBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473732-52-4 | |
| Record name | 2-(cyclohexylmethoxy)-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethoxy)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with cyclohexylmethanol under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with 4-fluoroaniline. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(Cyclohexylmethoxy)-4-fluoroaniline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethoxy)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroaniline moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in THF.
Major Products Formed
Oxidation: Formation of cyclohexylmethoxy-4-fluorobenzene derivatives.
Reduction: Formation of cyclohexylmethoxy-4-fluoroaniline derivatives with reduced functional groups.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(Cyclohexylmethoxy)-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethoxy)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 2-(Cyclohexylmethoxy)-4-fluoroaniline and analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of 2-(Cyclohexylmethoxy)-4-fluoroaniline and Analogues
*Estimated based on substituent contributions.
Substituent Effects on Physicochemical Properties
- Lipophilicity (LogP):
The cyclohexylmethoxy group in 2-(Cyclohexylmethoxy)-4-fluoroaniline significantly increases LogP (~4.5) compared to 4-fluoroaniline (LogP 1.3), making it more hydrophobic and suitable for lipid-rich environments . The dichlorophenyl analogue (LogP 4.3) shows similar lipophilicity due to chlorine’s electron-withdrawing nature but lacks the steric bulk of the cyclohexyl group . - Boiling Point:
The dichlorophenyl derivative has a high boiling point (357°C), attributed to strong van der Waals interactions from chlorine atoms. In contrast, the cyclohexylmethoxy analogue’s boiling point is likely lower due to reduced molecular symmetry and weaker intermolecular forces . - Proton Affinity and Basicity:
4-Fluoroaniline exhibits higher proton affinity than 4-nitroaniline due to fluorine’s moderate electron-withdrawing effect . The cyclohexylmethoxy group, being electron-donating, may slightly enhance basicity compared to nitro-substituted anilines but reduce it relative to unsubstituted 4-fluoroaniline due to steric hindrance .
Key Research Findings
Proton Affinity: 4-Fluoroaniline derivatives exhibit higher proton affinity than nitro-substituted analogues, a property leveraged in mass spectrometry-based kinetic methods .
Crystallography: X-ray studies of Schiff base derivatives (e.g., N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline) reveal planar geometries, with substituents influencing crystal packing and intermolecular interactions .
Safety Profiles: Analogues like N-{2-[2-(sec-Butyl)phenoxy]propyl}-4-fluoroaniline are classified as irritants, necessitating careful handling during synthesis .
Biological Activity
Overview
2-(Cyclohexylmethoxy)-4-fluoroaniline is an organic compound characterized by its cyclohexylmethoxy group and a fluoroaniline moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure may confer specific interactions with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : C13H16FNO
- CAS Number : 473732-52-4
- Molecular Weight : 221.28 g/mol
The biological activity of 2-(Cyclohexylmethoxy)-4-fluoroaniline is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The fluoro group enhances the compound's stability and alters its reactivity, which may influence its binding affinity and specificity towards biological targets.
Antimicrobial Activity
Research indicates that 2-(Cyclohexylmethoxy)-4-fluoroaniline exhibits antimicrobial properties. It has been investigated for its efficacy against a range of pathogens, including bacteria and fungi. The exact mechanism involves disrupting cellular processes in microbial organisms, potentially through inhibition of specific enzymes or alteration of membrane integrity.
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties. It may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity suggests a possible application in treating conditions characterized by excessive inflammation.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted on various bacterial strains demonstrated that 2-(Cyclohexylmethoxy)-4-fluoroaniline inhibited the growth of Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.
-
Anti-inflammatory Research :
- In vitro studies showed that the compound reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Animal models of inflammation demonstrated significant reductions in swelling and pain when treated with this compound compared to controls.
Comparative Analysis
The biological activity of 2-(Cyclohexylmethoxy)-4-fluoroaniline can be compared with similar compounds to highlight its unique properties.
| Compound | Structure | Biological Activity | Remarks |
|---|---|---|---|
| 2-(Cyclohexylmethoxy)-4-fluoroaniline | Structure | Antimicrobial, Anti-inflammatory | Unique fluoro group enhances stability |
| 2-(Cyclohexylmethoxy)-4-chloroaniline | Structure | Moderate antimicrobial | Less stable than fluoro analog |
| 2-(Cyclohexylmethoxy)-4-bromoaniline | Structure | Low antimicrobial activity | Bromine decreases reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
